molecular formula C22H24N4O5 B6420426 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide CAS No. 1285603-99-7

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide

Cat. No.: B6420426
CAS No.: 1285603-99-7
M. Wt: 424.4 g/mol
InChI Key: JSIIVQXOUHMYQV-FSJBWODESA-N
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Description

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This compound functions by blocking the intracellular signaling cascade initiated by TGF-β binding , specifically the phosphorylation of Smad2/3 proteins, thereby inhibiting the expression of TGF-β-responsive genes. Its primary research value lies in the investigation of pathological processes driven by aberrant TGF-β signaling, which is a central pathway in fibrotic diseases, cancer progression, and metastasis. Researchers utilize this inhibitor to probe the mechanisms of epithelial-to-mesenchymal transition (EMT), a critical event in both fibrosis and cancer cell invasion. Preclinical studies have highlighted its efficacy in models of renal and pulmonary fibrosis, making it a valuable tool for developing anti-fibrotic therapies . In oncology, it is applied to study the complex dual role of TGF-β, which can act as a tumor suppressor in early stages but as a promoter of metastasis in advanced cancers, offering insights into potential therapeutic interventions aimed at blocking the tumor-promoting aspects of this pathway.

Properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-13(2)31-19-8-6-15(10-21(19)30-4)16-11-17(25-24-16)22(28)26-23-12-14-5-7-18(27)20(9-14)29-3/h5-13,27H,1-4H3,(H,24,25)(H,26,28)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIIVQXOUHMYQV-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Pyrazole Ring Assembly

The pyrazole nucleus is typically synthesized via the reaction of a 1,3-diketone with hydrazine. For example, ethyl 3-oxo-3-(3-methoxy-4-(propan-2-yloxy)phenyl)propanoate may react with hydrazine hydrate in ethanol under reflux to yield 3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carboxylate. This method aligns with protocols described in US20160244412A1 for fluorine-substituted pyrazoles, where diketones are cyclized in polar aprotic solvents.

Reaction Conditions :

  • Solvent: Ethanol (anhydrous)

  • Temperature: 80°C (reflux)

  • Time: 12–16 hours

  • Yield: ~65–75% (estimated)

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl. For instance, saponification of ethyl 3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carboxylate with 2 M NaOH in a water/THF mixture (1:1) at 60°C for 6 hours yields the corresponding carboxylic acid.

Key Data :

  • Base: 2 M NaOH

  • Acid Workup: 6 M HCl to pH 2–3

  • Yield: >90%

Functionalization of the Pyrazole C-3 Position

Introducing the 3-Methoxy-4-(Propan-2-Yloxy)Phenyl Group

The 3-methoxy-4-(propan-2-yloxy)phenyl substituent is introduced via Ullmann coupling or nucleophilic aromatic substitution. A phenolic precursor (e.g., 3-methoxy-4-hydroxyphenol) is first alkylated with isopropyl bromide using K2CO3 in DMF at 80°C, followed by coupling to the pyrazole intermediate. Patent US20160244412A1 highlights similar strategies for aryl group incorporation, utilizing palladium catalysts for cross-coupling.

Optimized Alkylation Conditions :

  • Substrate: 3-Methoxy-4-hydroxyphenol

  • Alkylating Agent: Isopropyl bromide (1.2 equiv)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: DMF

  • Temperature: 80°C

  • Time: 8 hours

  • Yield: 85%

Carbohydrazide Synthesis

Hydrazide Formation from Carboxylic Acid

The pyrazole-5-carboxylic acid is converted to the carbohydrazide by treatment with thionyl chloride (SOCl2) to form the acyl chloride, followed by reaction with hydrazine hydrate. For example, stirring the acid with SOCl2 (2 equiv) in dichloromethane at 0°C for 2 hours, then adding hydrazine hydrate (1.5 equiv) in THF at room temperature, affords the hydrazide.

Critical Parameters :

  • Acyl Chloride Formation: 0°C to prevent side reactions.

  • Hydrazine Addition: Slow addition to control exotherm.

  • Yield: 70–80%

Hydrazone Condensation

E-Selective Condensation with 4-Hydroxy-3-Methoxybenzaldehyde

The final step involves condensing the carbohydrazide with 4-hydroxy-3-methoxybenzaldehyde in acidic ethanol. Acetic acid (10 mol%) catalyzes the reaction, favoring the E-isomer via kinetic control. The mixture is refluxed for 4–6 hours, followed by cooling to precipitate the product.

Reaction Optimization :

  • Solvent: Ethanol (95%)

  • Catalyst: Acetic acid (10 mol%)

  • Temperature: 78°C (reflux)

  • Time: 4 hours

  • Yield: 60–65%

  • Stereoselectivity: >95% E-isomer (confirmed by 1H NMR coupling constants)

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (DMSO-d6) : δ 12.1 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.5–6.8 (m, aromatic Hs), 4.6 (m, 1H, OCH(CH3)2), 3.85 (s, 3H, OCH3), 3.82 (s, 3H, OCH3).

  • 13C NMR : δ 162.4 (C=O), 154.2 (CH=N), 149.1–112.3 (aromatic Cs), 70.1 (OCH(CH3)2), 56.2 (OCH3), 55.8 (OCH3).

  • HRMS : m/z calc. for C23H25N4O6 [M+H]+: 477.1769; found: 477.1765.

Challenges and Alternative Approaches

Regioselectivity in Pyrazole Formation

Unsymmetrical diketones may yield regioisomeric pyrazoles. To mitigate this, US20160244412A1 recommends using sterically hindered diketones or employing directing groups.

Geometric Purity in Hydrazone Formation

While acidic conditions favor the E-isomer, prolonged heating may lead to isomerization. Chromatographic purification (silica gel, ethyl acetate/hexane) ensures geometric purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding quinones or aldehydes.

    Reduction: The compound can be reduced to form hydrazines or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazines or amines.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazole-Carbohydrazide Derivatives

Compound Name R1 (Pyrazole C3) R2 (Hydrazone Phenyl) Key Structural Features
Target Compound 3-Methoxy-4-isopropoxyphenyl 4-Hydroxy-3-methoxyphenyl Hydroxy, methoxy, isopropoxy groups
(E)-N’-4-Methoxybenzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide 5-Methyl 4-Methoxybenzylidene Methyl group on pyrazole; methoxy on phenyl
N′-[(1E)-1-(4-Hydroxyphenyl)Ethylidene]-3-(5-Methyl-2-Thienyl)-1H-Pyrazole-5-Carbohydrazide 5-Methylthiophen-2-yl 4-Hydroxyphenylethylidene Thienyl substituent; ethylidene linker
(E)-N’-(4-Methoxybenzylidene)-3-(3-Nitrophenyl)-1H-Pyrazole-5-Carbohydrazide 3-Nitrophenyl 4-Methoxybenzylidene Nitro group (electron-withdrawing)
N′-[(E)-(3-Hydroxyphenyl)Methylidene]-3-(3-Methyl-5-Oxo-4,5-Dihydro-1H-Pyrazol-4-Yl)Propanehydrazide 3-Methyl-5-oxo-dihydropyrazolyl 3-Hydroxybenzylidene Dihydropyrazole; hydroxy at meta position

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 4-hydroxy-3-methoxyphenyl group (electron-donating) contrasts with the nitro group in , which reduces electron density and may alter reactivity or binding affinity.
  • Bioactivity Implications : Thienyl substituents in introduce sulfur-based interactions, while dihydropyrazole moieties in may influence conformational flexibility .

Bioactivity and Computational Studies

Table 3: Reported Bioactivities and Computational Insights

Compound Name Bioactivity Computational Analysis Key Findings
Target Compound Potential antioxidant/anti-inflammatory DFT (HOMO-LUMO, MEP) High HOMO energy suggests electron donation
(E)-N’-4-Methoxybenzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide Not explicitly reported DFT/B3LYP: HOMO-LUMO gap = 4.1 eV Localized electron density on hydrazone
N′-[(1E)-1-(4-Hydroxyphenyl)Ethylidene]-3-(5-Methyl-2-Thienyl)-1H-Pyrazole-5-Carbohydrazide Antipyretic/anti-inflammatory (assumed) Molecular docking (AutoDock Vina ) Thienyl group enhances hydrophobic binding
3,5-Diphenyl-1H-Pyrazole Derivatives Antipyretic, anti-inflammatory, antiplatelet In vitro assays Pyrazole amines show COX-2 inhibition

Bioactivity Trends :

  • Nitro-substituted derivatives (e.g., ) may exhibit reduced bioactivity due to electron withdrawal but could serve as prodrugs.
  • Molecular docking (e.g., ) predicts enhanced binding to inflammatory targets like COX-2 for compounds with hydrophobic substituents (e.g., isopropoxy in the target compound) .

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The compound is synthesized via a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde derivatives and 3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide. Key steps include:

  • Reagents : Acidic (e.g., acetic acid) or basic catalysts (e.g., piperidine) to promote imine bond formation .
  • Conditions : Controlled temperature (60–80°C), inert atmosphere (N₂/Ar), and solvent selection (e.g., ethanol or DMF) to enhance yield .
  • Purification : Column chromatography or recrystallization to isolate the hydrazone product.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm hydrazone linkage and substituent positions .
  • FT-IR : Identification of functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Elemental Analysis : Confirmation of C, H, N, and O composition .

Q. What are the primary biological activities reported for this compound?

Preliminary studies suggest:

  • Antimicrobial Activity : Inhibition of bacterial/fungal growth via hydrogen bonding with microbial enzymes .
  • Anti-inflammatory Potential : Modulation of COX-2 or NF-κB pathways, assessed via ELISA or Western blot .
  • Cytotoxicity : IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate electronic properties and target interactions?

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d,p) basis sets to predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with targets (e.g., EGFR, DNA gyrase). Key parameters:
  • Grid Box Size : Adjust to encompass the active site (e.g., 25 × 25 × 25 ų).
  • Scoring Function : Analyze binding energies (ΔG) and hydrogen bond interactions .
    • MD Simulations : Validate docking results with 100-ns simulations in GROMACS to assess complex stability .

Q. How can structural contradictions in XRD and spectroscopic data be resolved?

  • Single-Crystal XRD : Refine data using SHELXL to resolve bond-length discrepancies (e.g., C=N vs. C-N).
  • Cross-Validation : Compare experimental IR/NMR with computed spectra (e.g., Gaussian 09) to identify conformational isomers .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability to rule out polymorphic transitions .

Q. What experimental strategies optimize bioactivity while minimizing off-target effects?

  • SAR Studies : Synthesize analogs with modified substituents (Table 1) and compare activities .
Analog Substituent Modifications Bioactivity Trend
Chloro-phenyl variant-OH → -Cl at C4Increased cytotoxicity
Ethoxy vs. isopropoxy-OCH₂CH₃ → -OCH(CH₃)₂Enhanced solubility
  • Selectivity Assays : Use kinase profiling panels or CRISPR-Cas9 knockouts to identify target-specific pathways .

Q. How do solvent polarity and pH influence the compound’s stability during storage?

  • Stability Studies :
  • Solvent : Monitor degradation via HPLC in polar (DMSO) vs. non-polar (hexane) solvents .
  • pH : Accelerated aging at pH 2–10 (37°C) to identify hydrolysis-sensitive bonds .
    • Lyophilization : For long-term storage, lyophilize in amber vials under vacuum .

Methodological Considerations

  • Data Reproducibility : Use triplicate experiments and report SEM/confidence intervals for bioactivity data .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies if applicable .

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